molecular formula C22H23ClFN5O3S B2945882 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189724-47-7

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2945882
CAS No.: 1189724-47-7
M. Wt: 491.97
InChI Key: LSQKVEFUQSCNDZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazole-carboxamide derivatives featuring a piperazine sulfonyl bridge. The structure includes:

  • Pyrazole core: Substituted with a methyl group at the 1-position and a carboxamide group at the 4-position.
  • Piperazine sulfonyl moiety: Linked to the pyrazole via a sulfonyl group. The piperazine ring is further substituted with a 5-chloro-2-methylphenyl group.
  • Aromatic substituents: The carboxamide is N-bound to a 4-fluorophenyl group.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-3-4-16(23)13-20(15)28-9-11-29(12-10-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-7-5-17(24)6-8-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKVEFUQSCNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Pyrazole Formation: The sulfonylated piperazine intermediate undergoes cyclization with a suitable pyrazole precursor to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole intermediate with 4-fluorophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1251546-51-6)

Structural Differences :

  • Piperazine substituent : 4-Chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound.
  • Carboxamide group : 4-Methylphenyl vs. 4-fluorophenyl.

Inferred Impact :

  • The 4-fluorophenyl group may improve metabolic stability compared to the 4-methylphenyl group due to fluorine’s electronegativity and resistance to oxidation .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Structural Differences :

  • Pyrazole substitution : 4-Methyl and dichlorophenyl groups at positions 1 and 3.
  • Linker : Lacks a piperazine sulfonyl bridge; instead, a 3-pyridylmethyl group is attached to the carboxamide.

Inferred Impact :

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide

Structural Differences :

  • Core structure : Benzofuran-carboxamide vs. pyrazole-carboxamide.
  • Linker : A butyl chain connects the piperazine to the carboxamide.

Inferred Impact :

  • The benzofuran core may confer fluorescence properties useful in imaging studies.

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide

Structural Differences :

  • Core : Acetamide with a sulfanylphenyl group vs. pyrazole-carboxamide.
  • Piperazine substitution : 3-Chlorophenyl vs. 5-chloro-2-methylphenyl.

Inferred Impact :

  • The sulfanyl group may improve solubility but reduce blood-brain barrier penetration compared to the sulfonyl group in the target compound.

Research Implications

  • Target Compound : The combination of a sulfonyl bridge, fluorophenyl, and sterically hindered piperazine substituent positions it as a candidate for CNS-targeted drug development, possibly with improved metabolic stability.
  • Structural Analogs : Variations in aromatic substituents and linkers highlight the importance of balancing lipophilicity, steric effects, and electronic properties for optimizing receptor affinity and pharmacokinetics.

Note: Specific pharmacological data (e.g., IC₅₀, binding constants) are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide , also known as M461-6542, is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Profile

  • Molecular Formula : C21H28ClN5O4S
  • Molecular Weight : 482.98 g/mol
  • IUPAC Name : this compound
  • LogP : 2.159 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.34 (suggesting low solubility)
  • Polar Surface Area : 83.107 Ų

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to M461-6542 have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives showed promising activity against various human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole scaffolds are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Research has shown that derivatives with similar structures can achieve IC50 values in the low micromolar range against COX-II, indicating their potential as anti-inflammatory agents .

Neuropharmacological Effects

Given the presence of the piperazine moiety, M461-6542 may also interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. Compounds with piperazine structures have been reported to modulate serotonin and dopamine receptors, which are critical in mood regulation .

The biological activity of M461-6542 can be attributed to its ability to interact with specific biological targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory prostaglandins.
  • Receptor Modulation : The piperazine group likely facilitates binding to neurotransmitter receptors, influencing neurochemical pathways.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Investigated a series of pyrazole derivatives for anti-inflammatory activity; compounds exhibited up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2023)Evaluated pyrazole derivatives against Mycobacterium tuberculosis; some compounds showed significant antimicrobial activity .
Eren et al. (2023)Reported on the design of COX-II inhibitors; modifications led to enhanced selectivity and potency compared to traditional NSAIDs .

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